|
REACTION_CXSMILES
|
[CH:1]1([OH:6])[CH2:5][CH2:4][CH2:3][CH2:2]1.[CH3:7][S:8](Cl)(=[O:10])=[O:9].N1C=CC=CC=1>CCOCC>[CH3:7][S:8]([O:6][CH:1]1[CH2:5][CH2:4][CH2:3][CH2:2]1)(=[O:10])=[O:9]
|
|
Name
|
|
|
Quantity
|
51.2 g
|
|
Type
|
reactant
|
|
Smiles
|
C1(CCCC1)O
|
|
Name
|
|
|
Quantity
|
75.1 g
|
|
Type
|
reactant
|
|
Smiles
|
CS(=O)(=O)Cl
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
ice water
|
|
Quantity
|
300 mL
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
200 mL
|
|
Type
|
solvent
|
|
Smiles
|
CCOCC
|
|
Control Type
|
AMBIENT
|
|
Type
|
CUSTOM
|
|
Details
|
The solution was stirred for 6 h as it
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
A round-bottomed flask (1,000 cc) equipped with a mechanical stirrer
|
|
Type
|
CUSTOM
|
|
Details
|
to form a solution
|
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction
|
|
Type
|
WASH
|
|
Details
|
The organic layers were washed with water, 1N HCl and saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried with anhydrous magnesium sulfate
|
|
Type
|
DISTILLATION
|
|
Details
|
Distilling off the solvent under vacuum
|
Reaction Time |
6 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CS(=O)(=O)OC1CCCC1
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 77% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |